![molecular formula C27H26FN3O2 B2551074 1-(4-fluorophenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 883651-79-4](/img/structure/B2551074.png)
1-(4-fluorophenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(4-fluorophenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one" is a complex organic molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, synthesis, and chemical properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions, including nitration, chlorination, N-alkylation, reduction, and condensation . For example, the synthesis of "1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one" is achieved through a five-step process starting from pyridin-4-ol and 4-bromo-2-fluoroaniline . This suggests that the synthesis of the compound would also require careful planning of the synthetic route and selection of appropriate reagents and conditions.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often confirmed using spectroscopic methods such as NMR and mass spectrometry . For instance, the structure of the synthesized compounds in the studies was confirmed by 1H NMR and mass spectra . The molecular geometry of similar compounds can also be optimized using density functional theory (DFT) to compare experimental measurements with calculated data .
Chemical Reactions Analysis
The chemical reactions of heterocyclic compounds can lead to various rearrangements and the formation of new structures. For example, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones can react with triethylamine to give imidazo[1,2-a]pyridines and indoles . This indicates that the compound may also undergo interesting chemical transformations under the influence of different reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their potent biological activities. For instance, some compounds exhibit potent dose-dependent topical anti-inflammatory activity , while others are evaluated for their inhibitory activity against enzymes like aromatase . The compound "1-(4-fluorophenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one" may also possess unique physical and chemical properties that could be explored for potential biological applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
The compound of interest, due to its complex structure, is closely related to various synthesized compounds with significant biological activities. For example, a study focused on the synthesis and biological evaluation of substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines, showing high in vitro affinity and selectivity for the peripheral benzodiazepine receptors (PBRs). This research highlights the potential use of similar compounds in neurodegenerative disorders imaging through positron emission tomography (PET) (C. Fookes et al., 2008).
Novel Syntheses and Optical Properties
Another study explores the novel synthesis of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines, showing good to excellent yields. This work contributes to the broader knowledge of synthetic pathways for producing complex molecules with potential applications in drug development and material sciences (A. Katritzky et al., 2000).
Photophysical Studies for Sensor Development
Research into the photophysical properties of similar compounds reveals potential applications in sensor development. For instance, one study reported the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with remarkable Stokes' shift range, suitable for developing low-cost luminescent materials (G. Volpi et al., 2017). Additionally, fluorescent switching of imidazo[1,5-a]pyridinium ions highlights their use as pH sensors with dual emission pathways, useful in various biochemical and industrial applications (Johnathon T. Hutt et al., 2012).
Antimicrobial and Antiulcer Agents Development
Some synthesized compounds structurally related to the compound of interest have shown promising antimicrobial activities. A study on fluorinated benzothiazolo imidazole compounds demonstrated significant antimycobacterial activity, suggesting the potential for developing new antimicrobial agents (B. Sathe et al., 2011). Moreover, research into 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents, although not showing significant antisecretory activity, revealed good cytoprotective properties, indicating the potential for therapeutic applications in gastrointestinal health (J. Starrett et al., 1989).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2/c1-19-6-4-7-23(16-19)33-15-5-14-30-25-9-3-2-8-24(25)29-27(30)20-17-26(32)31(18-20)22-12-10-21(28)11-13-22/h2-4,6-13,16,20H,5,14-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLXTBPNYZQHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2550995.png)
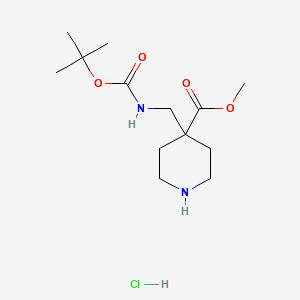
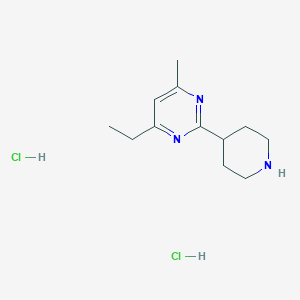



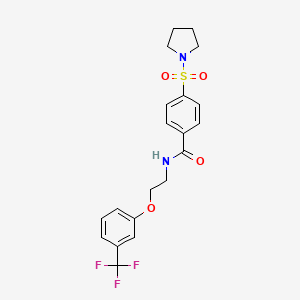
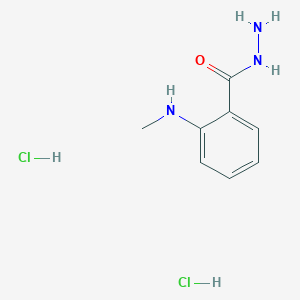
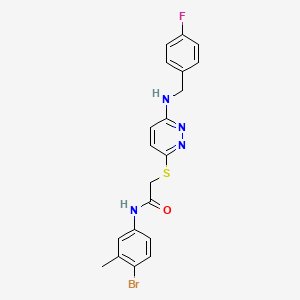
![N-(3-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2551011.png)
![4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2551012.png)
